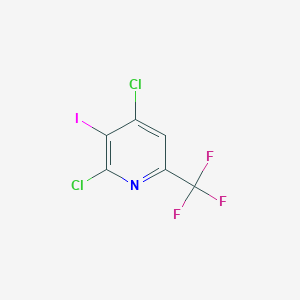

2,4-Dichloro-3-iodo-6-(trifluoromethyl)pyridine

Description

Historical Context and Discovery

The development of this compound emerges from the broader historical evolution of pyridine chemistry and organofluorine synthesis. The foundational work in pyridine chemistry traces back to 1849, when Scottish scientist Thomas Anderson first isolated pure pyridine from the oil obtained through high-temperature heating of animal bones. Anderson named this new substance pyridine after the Greek word for fire, owing to its flammability, and added the suffix "idine" to indicate a cyclic compound containing a nitrogen atom. The chemical structure of pyridine was later determined by Wilhelm Körner in 1869 and James Dewar in 1871, who suggested that pyridine's structure derives from benzene by substituting one carbon-hydrogen unit with a nitrogen atom.

The introduction of trifluoromethyl groups into pyridine rings represents a more recent development in organic synthesis. The first synthesis of an aromatic compound bearing a trifluoromethyl group was reported in 1898 by Swarts, who treated benzotrichloride with antimony trifluoride to afford benzotrifluoride. The extension of this methodology to pyridine systems occurred in 1947, when the first trifluoromethylpyridine was synthesized using a procedure similar to that used for benzotrifluoride, involving chlorination and fluorination of picoline. This breakthrough established the foundation for developing more complex trifluoromethylpyridine derivatives, including polyhalogenated variants such as this compound.

The systematic exploration of halogenated pyridines gained momentum throughout the twentieth century as chemists recognized their utility as synthetic intermediates. The development of selective halogenation methods for pyridines has been particularly challenging due to the electron-deficient nature of the pyridine ring, which typically requires specialized conditions and reagents. Modern approaches to synthesizing compounds like this compound often employ sequential halogenation strategies, utilizing the differential reactivity of various halogenating agents and the directing effects of existing substituents on the pyridine ring.

Significance in Organofluorine Chemistry

The significance of this compound within organofluorine chemistry stems from its embodiment of multiple key structural features that define modern fluorinated pharmaceuticals and agrochemicals. The trifluoromethyl group, in particular, has become one of the most valuable functional groups in medicinal chemistry due to its unique physicochemical properties. These properties include increased lipophilicity, enhanced metabolic stability, and improved bioavailability compared to non-fluorinated analogs.

The compound's molecular structure, with the chemical formula C₆HCl₂F₃IN and molecular weight of 341.89 grams per mole, demonstrates the successful incorporation of multiple halogen atoms onto a single pyridine ring. This polyhalogenated architecture provides several advantages for synthetic applications. The chlorine atoms at positions 2 and 4 can undergo nucleophilic aromatic substitution reactions under appropriate conditions, while the iodine atom at position 3 serves as an excellent leaving group for cross-coupling reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings.

The strategic positioning of the trifluoromethyl group at the 6-position of the pyridine ring creates a unique electronic environment that influences the reactivity of the other halogen substituents. Trifluoromethylpyridine derivatives have found extensive applications in crop protection, with more than twenty trifluoromethylpyridine-containing agrochemicals having acquired International Organization for Standardization common names. The biological activities of these compounds are attributed to the combination of the unique physicochemical properties of fluorine and the distinctive characteristics of the pyridine moiety.

The synthetic accessibility of this compound relies on established methodologies for introducing trifluoromethyl groups into pyridine rings. The most commonly employed approaches include chlorine-fluorine exchange using trichloromethylpyridine precursors and construction of the pyridine ring from trifluoromethyl-containing building blocks. The chlorine-fluorine exchange method typically involves the stepwise chlorination of methylpyridine derivatives to form trichloromethylpyridine intermediates, followed by vapor-phase fluorination to produce the corresponding trifluoromethylpyridine products.

The vapor-phase synthesis approach has proven particularly effective for industrial-scale production of trifluoromethylpyridine derivatives. This method employs simultaneous vapor-phase chlorination and fluorination at temperatures exceeding 300 degrees Celsius with transition metal-based catalysts such as iron fluoride. The reaction conditions can be adjusted to control the number and position of chlorine atoms introduced to the pyridine ring, enabling the synthesis of various polyhalogenated trifluoromethylpyridine isomers.

The continuing development of selective halogenation methods for pyridines has expanded the synthetic routes available for preparing complex derivatives like this compound. Recent advances include the use of designed phosphine reagents that selectively install halogen atoms at specific positions on pyridine rings. These methods involve the formation of phosphonium salts at the 4-position of pyridines, followed by displacement with halide nucleophiles to form carbon-halogen bonds. Such approaches offer improved selectivity and functional group tolerance compared to traditional halogenation methods, making them particularly valuable for late-stage functionalization of complex molecules.

Properties

IUPAC Name |

2,4-dichloro-3-iodo-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl2F3IN/c7-2-1-3(6(9,10)11)13-5(8)4(2)12/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZYDUMELBGQOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1C(F)(F)F)Cl)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl2F3IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-3-iodo-6-(trifluoromethyl)pyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the halogenation of pyridine to introduce chlorine and iodine atoms, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the synthesis while maintaining high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-3-iodo-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the halogen atoms or the pyridine ring.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

2,4-Dichloro-3-iodo-6-(trifluoromethyl)pyridine has been investigated for its potential as a pharmaceutical intermediate:

- Anticancer Activity : In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it reduced cell viability in the L1210 leukemia cell line by up to 70% at concentrations exceeding 10 µM.

- Enzyme Inhibition : The compound has been identified as an inhibitor of reverse transcriptase, which is crucial in the development of antiviral therapies.

Agrochemicals

This compound serves as a building block in the synthesis of herbicides and pesticides. Its halogenated structure enhances biological activity against pests while providing stability in various environmental conditions.

Material Science

Due to its unique chemical properties, this compound is used in the development of specialty chemicals and materials with tailored properties. These include:

- Fluorinated Polymers : The trifluoromethyl group imparts hydrophobic characteristics, making it valuable in coatings and films.

- Dyes and Pigments : Its chemical structure allows for the synthesis of vibrant dyes used in textiles and other applications .

Case Study 1: Anticancer Screening

A comprehensive study evaluated the anticancer properties of this compound against multiple cancer cell lines. The results indicated that the compound significantly inhibited cell growth in several lines, suggesting its potential as a lead compound for drug development.

Case Study 2: Synthesis of Bioactive Molecules

Researchers have utilized this compound to synthesize bioactive molecules that target specific biological pathways. The introduction of the trifluoromethyl group has been shown to enhance lipophilicity and improve pharmacokinetic properties .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3-iodo-6-(trifluoromethyl)pyridine depends on its specific application. In biochemical studies, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the halogen atoms can influence its reactivity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 2,4-Dichloro-3-iodo-6-(trifluoromethyl)pyridine with structurally related pyridine derivatives, focusing on substituent positions, electronic properties, and applications:

Electronic and Steric Comparisons

- Iodine vs. Chlorine/Nitro Groups: The iodine atom in the target compound increases molecular polarizability and steric bulk compared to smaller substituents like Cl or NO₂. This may slow reaction kinetics in nucleophilic substitution but enhance binding in biological targets .

- Trifluoromethyl Positioning: The CF₃ group at position 6 stabilizes the pyridine ring via electron withdrawal, similar to analogues like 2,4-Dichloro-6-(trifluoromethyl)pyridine .

- Hybrid Systems : Compounds like 6-[4-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine incorporate biphenyl systems, expanding π-conjugation for materials science applications .

Pharmacokinetic and Metabolic Considerations

- Penclomedine (3,5-dichloro-2,4-dimethoxy-6-(trichloromethyl)pyridine), a related anticancer agent, exhibits a plasma half-life of 69 minutes in mice and undergoes NADPH-dependent reductive metabolism . While the target compound lacks methoxy groups, its halogen-rich structure may similarly require metabolic dehalogenation for clearance.

- Solubility : The methylsulfanyl group in 2-(3-chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine improves aqueous solubility compared to the iodine-containing target compound, which is likely lipophilic .

Biological Activity

2,4-Dichloro-3-iodo-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by the presence of chlorine, iodine, and trifluoromethyl groups. This unique structure imparts significant biological activity, making it an important compound in medicinal chemistry and agrochemical applications. The following sections explore its synthesis, biological mechanisms, and applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C₆HCl₂F₃IN, with a molecular weight of approximately 341.89 g/mol. The presence of multiple halogens enhances its lipophilicity and metabolic stability, which are critical factors influencing its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₆HCl₂F₃IN |

| Molecular Weight | 341.89 g/mol |

| Boiling Point | 63–64 °C (0.02 mmHg) |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine derivatives. Common methods include:

- Halogenation : Introduction of chlorine and iodine through electrophilic substitution.

- Trifluoromethylation : Addition of the trifluoromethyl group via nucleophilic substitution reactions.

These methods often require specific catalysts and reaction conditions to optimize yield and purity.

The biological activity of this compound is largely attributed to its interaction with various biochemical targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, potentially altering metabolic pathways.

- Receptor Modulation : It can act as a ligand for specific receptors, influencing cellular signaling pathways.

The trifluoromethyl group enhances binding affinity due to increased hydrophobic interactions.

Biological Activity

Research has demonstrated various biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that halogenated pyridines exhibit significant antimicrobial properties against a range of pathogens.

- Anticancer Potential : Some derivatives have been investigated for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells.

- Agricultural Applications : The compound has been explored as a pesticide due to its effectiveness against certain pests while being less harmful to beneficial insects.

Case Studies

Several studies highlight the biological implications of this compound:

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry examined the antimicrobial properties of various halogenated pyridines, including this compound, demonstrating significant inhibition against Gram-positive bacteria .

- Cancer Cell Apoptosis Induction : Research reported in Cancer Letters indicated that derivatives of this compound could induce apoptosis in breast cancer cell lines through mitochondrial pathways .

Comparative Analysis with Similar Compounds

A comparison with other halogenated pyridines reveals distinct advantages:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antimicrobial, anticancer | Iodine enhances reactivity |

| 2,6-Dichloro-3-(trifluoromethyl)pyridine | Moderate antimicrobial | Lacks iodine |

| 2,4-Dichloro-5-(trifluoromethyl)pyridine | Antiparasitic | Different substitution pattern |

Q & A

Basic: What synthetic methodologies are recommended for preparing 2,4-Dichloro-3-iodo-6-(trifluoromethyl)pyridine?

Answer:

The synthesis typically involves sequential halogenation and functionalization of a pyridine precursor. A common approach includes:

- Step 1: Starting with a trifluoromethyl-substituted pyridine derivative. For example, 2-chloro-6-(trifluoromethyl)pyridine can be iodinated using iodine monochloride (ICl) in a polar aprotic solvent like DMSO at 80–100°C to introduce iodine at the 3-position .

- Step 2: Further chlorination at the 4-position using phosphorus oxychloride (POCl₃) under reflux conditions, ensuring regioselectivity via temperature control .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures is recommended.

Key Considerations:

- Monitor reaction progress via TLC or HPLC to avoid over-halogenation.

- Use anhydrous conditions to prevent hydrolysis of intermediates.

Basic: How should this compound be purified and characterized for structural confirmation?

Answer:

- Purification:

- Liquid-Liquid Extraction: Separate halogenated byproducts using dichloromethane/water.

- Crystallization: Optimize solvent polarity (e.g., ethanol/water) for high-purity crystals.

- Characterization:

- X-ray Diffraction (XRD): Use SHELXL for single-crystal refinement to resolve halogen positions (e.g., distinguishing Cl/I in the 2,4-positions) .

- NMR: ¹⁹F NMR is critical for confirming the trifluoromethyl group (-CF₃, δ ~ -60 to -65 ppm). ¹H/¹³C NMR can resolve aromatic protons and substituent effects .

- Mass Spectrometry: High-resolution ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₇H₂Cl₂F₃IN).

Advanced: How can regioselectivity in substitution reactions of this compound be predicted and controlled?

Answer:

Regioselectivity is influenced by electronic and steric factors:

- Electronic Effects: The electron-withdrawing -CF₃ group deactivates the pyridine ring, directing electrophilic substitution to the 3- and 5-positions. Halogens (Cl, I) further modulate reactivity .

- Steric Hindrance: Bulky substituents at the 2- and 6-positions (e.g., Cl, I) favor nucleophilic attack at the 4-position.

- Experimental Validation:

Advanced: What strategies are effective for analyzing conflicting crystallographic data during structural refinement?

Answer:

- Data Reconciliation:

- Validation Tools:

Advanced: How can this compound be applied in designing functional materials (e.g., catalysts or OLEDs)?

Answer:

- Coordination Chemistry: The iodine and chlorine atoms serve as potential ligands for transition metals (e.g., Ir, Pt). For example:

- Material Stability: The -CF₃ group enhances thermal and oxidative stability, making it suitable for high-performance materials .

- Methodology:

- Screen metal precursors (e.g., IrCl₃·nH₂O) in refluxing 2-ethoxyethanol.

- Characterize photoluminescence quantum yields (PLQY) using integrating sphere setups.

Advanced: What safety protocols are critical when handling hazardous intermediates during synthesis?

Answer:

- Hazard Mitigation:

- Waste Management:

- Segregate halogenated waste (Cl/I-containing) and treat with activated charcoal before disposal.

- Follow OSHA guidelines for fume hood airflow (>100 ft/min) during volatile intermediate handling .

Basic: What are the key physicochemical properties of this compound relevant to reaction design?

Answer:

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 372.91 g/mol | |

| Melting Point | ~120–125°C (decomposes) | |

| Solubility | Soluble in DCM, THF; insoluble in H₂O | |

| LogP (Lipophilicity) | ~3.2 (estimated via ChemDraw) |

Applications in Reaction Design:

- High lipophilicity favors organic-phase reactions (e.g., Suzuki couplings).

- Thermal stability allows reflux in high-boiling solvents (e.g., DMF, 150°C).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.